2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile is an organic compound that features a complex aromatic structure This compound is notable for its unique combination of functional groups, including an amino group, a fluorobenzoyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Introduction of the fluorobenzoyl group through an acylation reaction.
Cyclization: Formation of the benzonitrile moiety through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, fluorobenzyl derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile
- 2-Amino-3-(2-bromobenzoyl)-5,6-dimethylbenzonitrile
- 2-Amino-3-(2-methylbenzoyl)-5,6-dimethylbenzonitrile
Uniqueness
2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its chloro, bromo, and methyl analogs.
Properties
CAS No. |
89638-27-7 |
---|---|
Molecular Formula |
C16H13FN2O |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile |
InChI |
InChI=1S/C16H13FN2O/c1-9-7-12(15(19)13(8-18)10(9)2)16(20)11-5-3-4-6-14(11)17/h3-7H,19H2,1-2H3 |
InChI Key |
VMAXTAJJOYCHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.